molecular formula C6H6O2 B1238932 Hexa-2,4-dienedial CAS No. 3249-28-3

Hexa-2,4-dienedial

Cat. No. B1238932
CAS RN: 3249-28-3
M. Wt: 110.11 g/mol
InChI Key: NDCAAPXLWRAESY-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muconic dialdehyde is a fatty aldehyde.
Hexa-2,4-dienedial is a natural product found in Chenopodium album with data available.

Scientific Research Applications

Photo-induced Hydrogenation

Hexa-2,4-dienedial undergoes photo-induced hydrogenation catalyzed by chromium tetracarbonyl complex. This reaction has been studied through kinetic and spectrophotometric investigations, offering insights into the general mechanism of this process (Platbrood & Wilputte-Steinert, 1976).

Thermal Isomerization

In scientific research, hexa-2,4-dienedial is also known for its thermal isomerization properties. The cis-Hexa-1,3-diene isomerizes in the gas phase to yield cis,trans-hexa-2,4-diene as the major product (Frey & Pope, 1966).

Addition Reactions

The compound plays a role in the addition of dimethylsilanediyl (dimethylsilylene) to cis,cis-hexa-2,4-diene, which is a key step in a reaction believed to result from a concerted 1,5-sigmatropic hydrogen shift (Lei & Gaspar, 1985).

Stereoselective Synthesis

Hexa-2,4-dienedial is used in the synthesis of hydroxylated piperidines through a stereoselective Diels-Alder reaction, highlighting its utility in creating complex organic structures (Hussain & Wyatt, 1993).

Dehydration Reactions

Research has explored the use of hexa-2,4-dienedial in dehydration reactions for the biobased production of butadiene, demonstrating its potential in green chemistry applications (Stalpaert, Cirujano, & Vos, 2017).

Polysubstituted 2,5-Dihydrofurans Synthesis

The compound is involved in the synthesis of polysubstituted 2,5-dihydrofurans, showcasing its versatility in organic synthesis (Chen et al., 2002).

properties

IUPAC Name

(2E,4E)-hexa-2,4-dienedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCAAPXLWRAESY-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C=O)\C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878889
Record name E,E-2,4-Hexadienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa-2,4-dienedial

CAS RN

18409-46-6, 3249-28-3, 53042-85-6
Record name (2E,4E)-2,4-Hexadienedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muconaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003249283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexadienedial, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexadienedial, (2Z,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053042856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E,E-2,4-Hexadienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexa-2,4-dienedial
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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